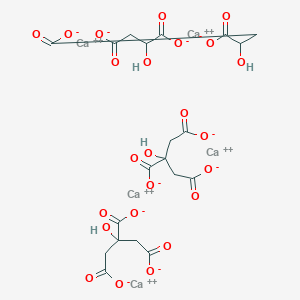
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring and a quinuclidine moiety linked through a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride typically involves the reaction of pyridine derivatives with quinuclidine derivatives. One common method involves the use of Grignard reagents to form the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves recrystallization or chromatography techniques to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced quinuclidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a protein kinase inhibitor, which could be useful in cancer therapy.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridin-2-yl(quinuclidin-2-yl)methanonehydrochloride
- Pyridin-4-yl(piperidin-2-yl)methanonehydrochloride
- Pyridin-4-yl(morpholin-2-yl)methanonehydrochloride
Uniqueness
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyridine and quinuclidine moieties allows for versatile reactivity and potential interactions with various biological targets .
Propiedades
Fórmula molecular |
C13H17ClN2O |
|---|---|
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-2-yl(pyridin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(11-1-5-14-6-2-11)12-9-10-3-7-15(12)8-4-10;/h1-2,5-6,10,12H,3-4,7-9H2;1H |
Clave InChI |
WMSLLHAFQSXQGT-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1CC2C(=O)C3=CC=NC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)








![Methyl3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoatehydrochloride](/img/structure/B13108195.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)

![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)

